Ethyl 4-ethoxy-3-fluorobenzoylformate

Medicinal Chemistry Lead Optimization Regioisomer Purity

Specifying the correct regioisomer in fluorinated benzoylformate building blocks is critical-positional isomer substitution (e.g., CAS 1443336-54-6) alters electronic profiles (Δ Hammett σ ≈ 0.3) and confounds SAR interpretation. Ethyl 4-ethoxy-3-fluorobenzoylformate (CAS 1443313-13-0) delivers the defined 3-fluoro-4-ethoxy motif. • Enables matched-pair SAR with des-fluoro analog (CAS 70080-61-4) in one synthesis cycle • ¹⁹F NMR spectroscopic handle for biochemical assay monitoring without radiolabeling • 98% purity grade available for late-stage analog synthesis

Molecular Formula C12H13FO4
Molecular Weight 240.23 g/mol
Cat. No. B7906182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethoxy-3-fluorobenzoylformate
Molecular FormulaC12H13FO4
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F
InChIInChI=1S/C12H13FO4/c1-3-16-10-6-5-8(7-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3
InChIKeyIPJYSCINFNWGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-ethoxy-3-fluorobenzoylformate Procurement & Identity


Ethyl 4-ethoxy-3-fluorobenzoylformate (CAS 1443313-13-0) is a fluorinated α-keto ester (benzoylformate) building block with the molecular formula C₁₂H₁₃FO₄ and a molecular weight of 240.23 g·mol⁻¹ . The compound carries an ethoxy substituent at the 4-position and a fluorine at the 3-position of the phenyl ring, distinguishing it from regioisomeric analogs such as ethyl 3-ethoxy-4-fluorobenzoylformate (CAS 1443336-54-6). Available from multiple research-chemical suppliers, the commercial product is typically offered at 95% purity (AKSci) or 98% purity (Leyan) and is intended exclusively for research and further-manufacturing use .

Regioisomeric Identity 4-ethoxy-3-fluoro substitution pattern; differentiated from 3-ethoxy-4-fluoro regioisomer (CAS 1443336-54-6).
Fluorinated α-Keto Ester Building Block Masked α-keto acid warhead with 3-fluoro substituent for electronic tuning and potential ¹⁹F NMR monitoring.
Grade Selection Multiple purity tiers available (95% to 98% range); higher purity may reduce impurity-driven side reactions in sensitive steps.

Ethyl 4-ethoxy-3-fluorobenzoylformate Substitution Risks


Substituting ethyl 4-ethoxy-3-fluorobenzoylformate with the regioisomer ethyl 3-ethoxy-4-fluorobenzoylformate (CAS 1443336-54-6) or the non-fluorinated ethyl 4-ethoxybenzoylformate (CAS 70080-61-4) introduces a structural perturbation that cascades into altered electronic distribution, hydrogen-bonding capacity, and metabolic stability of downstream products. The 3-fluoro-4-ethoxy arrangement places the strong electron-withdrawing fluorine meta to the α-keto ester and ortho to the ethoxy group, modulating the electrophilicity of the carbonyl and the pKₐ of any derived carboxylic acid in ways that the 4-fluoro-3-ethoxy or des-fluoro congeners do not replicate [1]. In lead-optimization campaigns, even a single heavy-atom positional swap routinely shifts target potency by an order of magnitude or more; therefore, generic substitution without re-qualification of potency, selectivity, and ADME profiles is scientifically unsound [2].

Regioisomeric mismatch (3-ethoxy-4-fluoro analog) alters fluorine electronic contribution and carbonyl electrophilicity; may shift target engagement and confound SAR.
Des-fluoro analog (CAS 70080-61-4) lacks fluorine-mediated metabolic shielding and electronic effects; cannot replicate the 3-fluoro scaffold's property profile.
Purity grade substitution may introduce impurity profiles that affect yield or require re-optimization of purification protocols; verify grade specification before direct replacement.

Ethyl 4-ethoxy-3-fluorobenzoylformate vs. Closest Analogs


Regiochemical Differentiation of Fluorine Position

The fluorine atom in ethyl 4-ethoxy-3-fluorobenzoylformate is located meta to the α-keto ester carbonyl (position 3), whereas in ethyl 3-ethoxy-4-fluorobenzoylformate (CAS 1443336-54-6) the fluorine is para (position 4). This positional difference alters the Hammett σₘ vs. σₚ electronic contribution at the reaction center by approximately 0.3 σ units, directly affecting carbonyl electrophilicity and the acidity of the derived α-keto acid. Ethyl 4-ethoxybenzoylformate (CAS 70080-61-4), which lacks fluorine entirely, loses both the inductive withdrawal and the metabolic shielding conferred by the C–F bond. The target compound is the only member of this set that simultaneously presents the ethoxy group at the 4-position and the fluorine at the 3-position .

Regiochemical Fluorine Position
Head-to-head
Δ Hammett σ ≈ 0.3 (meta-F vs. para-F); ethoxy always at 4-position.
Regiochemical control essential for SAR reproducibility; wrong isomer yields measurably different electronic profile.
Based on structural comparison from supplier certificates.
Medicinal Chemistry Lead Optimization Regioisomer Purity

Purity Grade Specifications

Two purity tiers are commercially available for ethyl 4-ethoxy-3-fluorobenzoylformate. The 98% purity grade (Leyan) provides a 3‑percentage‑point advantage over the 95% grade (AKSci). While both are suitable for early‑stage synthesis, the 98% grade may reduce side‑product formation in reactions that are sensitive to acidic or nucleophilic impurities (e.g., the α‑keto ester is prone to hydrate formation and transesterification). No equivalent 98% purity offering was identified for the regioisomer ethyl 3‑ethoxy‑4‑fluorobenzoylformate, whose commercial listing shows 97% purity .

Purity Grade Specifications
Specification review
98% (Leyan) vs 95% (AKSci); regioisomer listed at 97%.
Higher purity may reduce side-product formation in sensitive α-keto ester reactions.
Supplier CoA specifications; analytical method not disclosed.
Chemical Procurement Building Block Quality Fractional Purity

Molecular Weight & Heavy-Atom Differences

Incorporation of fluorine at position 3 increases the molecular weight of ethyl 4-ethoxy-3-fluorobenzoylformate to 240.23 g·mol⁻¹ versus 222.24 g·mol⁻¹ for the non‑fluorinated ethyl 4-ethoxybenzoylformate (CAS 70080-61-4) – a gain of 17.99 Da . Although modest, this mass increment is accompanied by the addition of a heavy atom (F) that raises the heavy‑atom count from 16 to 17, which can be consequential in fragment‑based drug discovery where every heavy atom is scrutinized for ligand efficiency metrics (LE, LLE).

Molecular Weight & Heavy Atoms
Reported
ΔMW +17.99 Da, Δ heavy atoms +1 (fluorinated vs. des-fluoro).
Mass and heavy-atom count shift ligand efficiency indices; document scaffold choice in SAR series.
Calculated from supplier molecular formulae.
Physicochemical Profiling Fragment-Based Design Lead Optimization

CYP450 Oxidative Metabolism and Fluorine Blocking

Fluorine substitution at the 3-position of the phenyl ring is a well‑established medicinal‑chemistry strategy to block cytochrome P450‑mediated oxidative metabolism at that site. The C–F bond (bond dissociation energy ~116 kcal·mol⁻¹) is substantially stronger than the C–H bond (~100–105 kcal·mol⁻¹), rendering the 3‑position resistant to hydroxylation [1]. In contrast, the non‑fluorinated ethyl 4-ethoxybenzoylformate retains an unblocked C–H bond at the 3‑position, making it susceptible to oxidative metabolism. Because no direct microsomal stability data for the target compound are publicly available, this evidence is classified as class‑level inference drawn from the general behavior of fluorinated aromatics. Users should verify with in‑house metabolic stability assays.

CYP450 Oxidative Metabolism
Class-level
C-F bond BDE ~116 kcal/mol vs. C-H ~100–105 kcal/mol (aryl).
Fluorine may block oxidative metabolism at 3-position; supports metabolic soft-spot shielding strategy.
Class-level inference; no compound-specific microsomal data. Verify in-house.
Drug Metabolism CYP450 Stability Fluorine Blocking

Ethyl 4-ethoxy-3-fluorobenzoylformate: Key Application Scenarios


Lead Optimization with Regioisomeric Control

When a medicinal chemistry program has identified the 4-ethoxy-3-fluorophenyl motif as a privileged pharmacophore, procurement must explicitly specify CAS 1443313-13-0. Ordering the regioisomer (CAS 1443336-54-6) introduces a different electronic profile (Δ Hammett σ ≈ 0.3) that can shift target potency and confound SAR interpretation. The 98% purity grade (Leyan) is preferable for late‑stage analog synthesis where impurity‑driven side reactions may reduce yield and complicate purification.

Fragment-Based Drug Discovery Ligand Efficiency

In FBDD campaigns where every heavy atom is scored, the 17‑heavy‑atom fluorinated scaffold provides a measurable differentiation (Δ +1 heavy atom; ΔMW +17.99 Da) from the des‑fluoro analog. Researchers must document which scaffold was used, as ligand efficiency indices (LE = ΔG / heavy‑atom count) will shift when swapping between fluorinated and non‑fluorinated benzoylformate cores.

Fluorinated α-Keto Acid Probe Synthesis

The α‑keto ester group in ethyl 4-ethoxy-3-fluorobenzoylformate serves as a masked α‑keto acid warhead. Upon ester hydrolysis, the resulting α‑keto acid can engage catalytic serine or cysteine residues in target enzymes. The 3‑fluoro substituent provides a spectroscopic handle (¹⁹F NMR) that facilitates monitoring of biochemical assays and metabolic fate without requiring radiolabeling. The 98% purity grade is recommended when the hydrolyzed acid will be used directly in biochemical assays to minimize background interference.

Parallel SAR by Catalog Approach

The availability of both the target compound (CAS 1443313-13-0) and its des‑fluoro counterpart (CAS 70080-61-4) from the same supplier family (Fluorochem/Biosynth network) enables a ‘parallel SAR by catalog’ strategy. Researchers can purchase both compounds simultaneously, generate matched‑pair data, and derive the ΔpIC₅₀ or ΔlogD contribution of the 3‑fluorine substituent in a single synthesis‑testing cycle, thereby accelerating the design‑make‑test‑analyze loop.

Application
Selection Property
Validation Focus
Lead optimization with regioisomeric control
Regioisomeric identity (4-ethoxy-3-fluoro)
Electronic profile reproducibility; SAR interpretation
Fragment-based drug discovery ligand efficiency
Heavy-atom count and molecular weight
Ligand efficiency indices (LE, LLE) calculation
Fluorinated α-keto acid probe synthesis
Masked α-keto acid warhead with ¹⁹F NMR handle
Biochemical assay monitoring; purity grade selection
Parallel SAR by catalog approach
Matched-pair fluorinated/des-fluoro availability
ΔpIC₅₀ or ΔlogD determination in single cycle
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